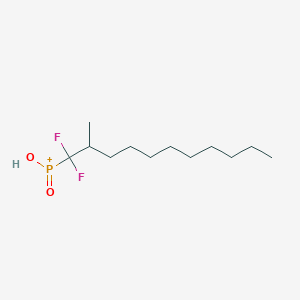
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium is a chemical compound with a unique structure that includes both fluorine and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium typically involves the reaction of 1,1-difluoro-2-methylundecane with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and membrane permeability, allowing it to interact with cellular components more effectively. The phosphorus atom plays a crucial role in the compound’s reactivity and its ability to form stable complexes with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound with similar reactivity.
1,1-Difluoro-2-methylcyclohexane: Another fluorinated compound with a different structural framework.
Difluoromethylated chalcones: Compounds with similar fluorine-containing functional groups
Uniqueness
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium is unique due to its combination of fluorine and phosphorus atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
828265-16-3 |
|---|---|
Fórmula molecular |
C12H24F2O2P+ |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
(1,1-difluoro-2-methylundecyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H23F2O2P/c1-3-4-5-6-7-8-9-10-11(2)12(13,14)17(15)16/h11H,3-10H2,1-2H3/p+1 |
Clave InChI |
KHVOLSNNKYHNRB-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCC(C)C(F)(F)[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)
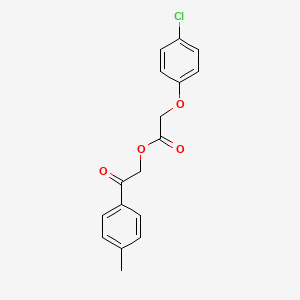
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
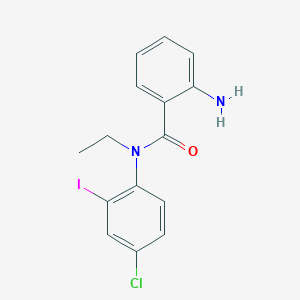

![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
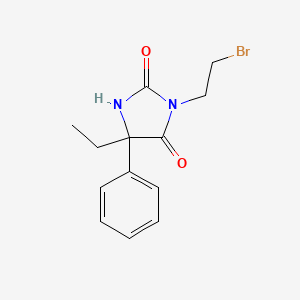
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
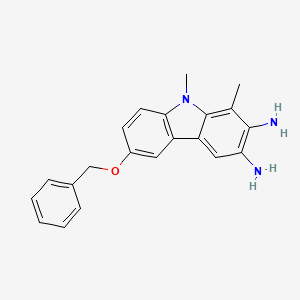
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)

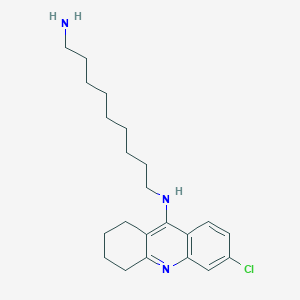
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
